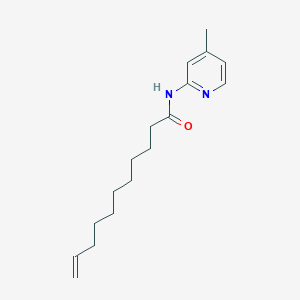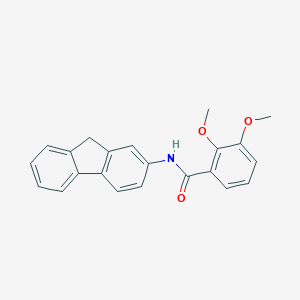![molecular formula C10H12NS+ B289748 2-Isopropylisothiazolo[2,3-a]pyridin-8-ium](/img/structure/B289748.png)
2-Isopropylisothiazolo[2,3-a]pyridin-8-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropylisothiazolo[2,3-a]pyridin-8-ium is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is known for its unique chemical structure and has been found to exhibit several interesting properties that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2-Isopropylisothiazolo[2,3-a]pyridin-8-ium is not yet fully understood. However, it has been suggested that the compound may inhibit the activation of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-Isopropylisothiazolo[2,3-a]pyridin-8-ium exhibits several biochemical and physiological effects. These include the inhibition of tumor growth, the reduction of inflammation, and the suppression of certain immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Isopropylisothiazolo[2,3-a]pyridin-8-ium in lab experiments is its unique chemical structure, which allows for the investigation of its potential as a therapeutic agent. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for the investigation of 2-Isopropylisothiazolo[2,3-a]pyridin-8-ium. These include further studies on its mechanism of action, the development of new drugs based on this compound, and the investigation of its potential in the treatment of various diseases.
In conclusion, 2-Isopropylisothiazolo[2,3-a]pyridin-8-ium is a promising compound that has gained significant attention in the field of scientific research. Its unique chemical structure and potential as a therapeutic agent make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-Isopropylisothiazolo[2,3-a]pyridin-8-ium can be achieved through a variety of methods, including the reaction of 2-amino-3-picoline with isopropyl isothiocyanate in the presence of a base. This reaction results in the formation of the desired compound, which can then be purified through various techniques such as column chromatography.
Applications De Recherche Scientifique
2-Isopropylisothiazolo[2,3-a]pyridin-8-ium has been the focus of several scientific studies due to its potential as a therapeutic agent. Research has shown that this compound exhibits anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Propriétés
Formule moléculaire |
C10H12NS+ |
|---|---|
Poids moléculaire |
178.28 g/mol |
Nom IUPAC |
2-propan-2-yl-[1,2]thiazolo[2,3-a]pyridin-8-ium |
InChI |
InChI=1S/C10H12NS/c1-8(2)10-7-9-5-3-4-6-11(9)12-10/h3-8H,1-2H3/q+1 |
Clé InChI |
RDAWVYNGZWLKHN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=CC=CC=[N+]2S1 |
SMILES canonique |
CC(C)C1=CC2=CC=CC=[N+]2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenyl 2-{[(2-methylphenyl)sulfonyl]oxy}benzoate](/img/structure/B289666.png)




![2-Methyl-4-(1-{3-methyl-4-[(3-methylbenzoyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl 3-methylbenzoate](/img/structure/B289675.png)


![10-[(3-Methylbenzoyl)oxy]decyl 3-methylbenzoate](/img/structure/B289682.png)
![4-[(2,6-Dimethoxybenzoyl)oxy]phenyl 2,6-dimethoxybenzoate](/img/structure/B289683.png)



